三(二甲基氨基)硅烷
描述
Tris(dimethylamino)silane is a compound used in various chemical processes, including as a precursor for the deposition of thin films and in organometallic synthesis. Its unique properties and reactivity make it a subject of interest in materials science and chemistry.
Synthesis Analysis
The synthesis of tris(dimethylamino)silane involves organosilicon chemistry, where organolithium compounds play a crucial role. For instance, tris(dimethylamino)silyl substituted aniline can be prepared by a metathesis reaction of lithium anilide with tris(dimethylamino)chlorosilane, leading to compounds with interesting organolithium cores (Konrad et al., 2009).
Molecular Structure Analysis
The molecular structure of tris(dimethylamino)silane and related compounds is characterized by short Si−H bonds and increased s character of these bonds, as demonstrated through X-ray crystallography (Kawachi et al., 1997). This encapsulation by dimethylamino groups influences the electronic and spatial configuration of the molecule.
Chemical Reactions and Properties
Tris(dimethylamino)silane undergoes various chemical reactions, including its use in the chemical vapor deposition (CVD) process to deposit silicon oxynitride thin films. The process parameters, such as substrate temperature and gas flow ratios, significantly affect the film composition and properties (Boudreau et al., 1993).
Physical Properties Analysis
The physical properties of tris(dimethylamino)silane, including its adsorption behavior on Si(100) surfaces and its role in atomic layer deposition (ALD) of SiO2, have been studied using techniques like Fourier transform infrared absorption spectroscopy (Kinoshita et al., 2007). These studies reveal its dissociative adsorption and interaction with surface hydroxyl groups.
Chemical Properties Analysis
On a chemical level, tris(dimethylamino)silane's reactivity and decomposition under various conditions have been explored. For example, its catalytic dissociation on hot tungsten and tantalum surfaces has been studied, revealing the formation of products like methyl radicals and N-methyl methyleneimine under specific conditions (Owusu-Ansah et al., 2019).
科学研究应用
1. Production of SiOx Films
- Application Summary : TDMAS is used in the production of SiOx films, which have several high-value applications .
- Methods of Application : The deposition of SiOx coatings from TDMAS is carried out using Plasma Enhanced Atomic Layer Deposition (PEALD) at 150°C . The effect of plasma oxidation time and atmosphere composition on the chemical structure and composition of the films is evaluated .
- Results : Increasing the plasma oxidation time in pure O2 resulted in a larger proportion of retained C (Si-CH3), whereas N was preserved in the structure (Si-N) . The formation of SiOx films from TDMAS is favored in shorter oxidation times and O2 + Ar plasmas .
2. Silicon Nitride Deposition
- Application Summary : TDMAS is used in the deposition of silicon nitride .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
3. Hydrosilylation of Olefins
- Application Summary : TDMAS is used in the hydrosilylation of olefins .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Silicon Nitride Plasma Enhanced Atomic Layer Deposition
- Application Summary : TDMAS is used in the self-limiting growth in silicon nitride plasma enhanced atomic layer deposition .
- Methods of Application : The process uses the TDMAS precursor and forming gas (5% H2 –95% N2) reactant plasma . The substrate temperature range is 50°C ≤ Tsub ≤ 150°C .
- Results : Growth per cycle (GPC) for SiNx deposition was found to approach saturation at 0.034 ± 0.001 nm/cycle though higher Tsub required longer TDMAS exposures . For Tsub > 150°C, SiNx GPC was seen to increase with tA, indicating nonself-limiting growth from potential chemical vapor deposition-like side reactions emerging at higher temperatures .
5. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films
- Application Summary : TDMAS is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride and oxide thin films .
- Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
- Results : The specific results or outcomes are not detailed in the source .
6. Formation of Multicomponent Silicon Containing Thin Films
- Application Summary : TDMAS is also used to form multicomponent silicon containing thin films .
- Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
- Results : The specific results or outcomes are not detailed in the source .
7. Deposition of Si Oxynitride, Carbonitride, Nitride and Oxide Thin Films
- Application Summary : TDMAS is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride and oxide thin films .
- Methods of Application : The depositions can be carried out at low substrate temperatures (<150°C) .
- Results : The specific results or outcomes are not detailed in the source .
8. Formation of Multicomponent Silicon Containing Thin Films
安全和危害
未来方向
Tris(dimethylamino)silane is used as an organosilicon source for the deposition of various thin films . It has been shown to have good stability and high reactivity, making it a hot topic for research in ALD methods for SiO2 deposition . The melting point and vapor pressure of TDMAS are in a suitable working range, making it a very good vapor deposition precursor .
属性
InChI |
InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKRMUMWJFNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884786 | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)silane | |
CAS RN |
15112-89-7 | |
Record name | Tris(dimethylamino)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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